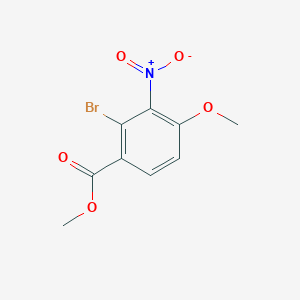

Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters are a class of organic compounds derived from benzoic acid. organic-chemistry.org The reactivity of these esters is largely influenced by the nature and position of the substituents on the aromatic ring. acs.orgresearchgate.net The ester group itself is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. stackexchange.com This deactivation means that harsher conditions are often required for further substitution reactions on the aromatic ring. stackexchange.com

The presence of other substituents, such as the bromo, methoxy (B1213986), and nitro groups in Methyl 2-bromo-4-methoxy-3-nitrobenzoate, further modulates the reactivity of the aromatic ring and the ester functionality. researchgate.netstackexchange.com For instance, the methoxy group is an activating group, directing electrophilic attack to the ortho and para positions, while the bromo and nitro groups are deactivating, directing to the meta position relative to themselves. fiveable.me The interplay of these directing effects is a crucial consideration in the synthesis of polysubstituted benzenes. libretexts.orgpressbooks.pub The hydrolysis of the ester group, another key reaction, is also affected by the electronic nature of the ring substituents. acs.orgresearchgate.net

Overview of Halogenated and Nitrated Aromatic Systems as Synthetic Precursors

Halogenated and nitrated aromatic compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the halogen and nitro functional groups. nih.govresearchgate.net The introduction of a nitro group onto an aromatic ring is a common synthetic transformation, and this group can serve as a precursor to a wide array of other functionalities, most notably an amino group through reduction. nih.govresearchgate.net Halogenated anilines, derived from the reduction of halogenated nitroaromatics, are important intermediates in the production of pharmaceuticals, pesticides, and dyes. researchgate.netacs.org

The bromine atom in a compound like this compound is also a valuable synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The challenge in the selective transformation of such multifunctional compounds lies in achieving chemoselectivity, for instance, the selective reduction of the nitro group without affecting the bromo substituent (hydrodehalogenation). researchgate.netccspublishing.org.cn The development of catalysts that can achieve high selectivity in the hydrogenation of halogenated nitroaromatics is an active area of research. researchgate.netccspublishing.org.cn

Research Significance of Multifunctionalized Aromatic Scaffolds

Multifunctionalized aromatic scaffolds are of immense importance in medicinal chemistry and materials science. rsc.orgnih.gov These scaffolds provide a rigid framework upon which various functional groups can be appended, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity or material properties. nih.govyoutube.com The concept of "scaffold hopping," where a core molecular structure is replaced with a different one while retaining similar biological activity, often relies on the availability of diverse and functionalized building blocks. youtube.com

A compound like this compound, with its distinct and reactive functional groups, represents a potential starting point for the synthesis of novel bioactive molecules or functional materials. nih.govnih.gov Each substituent can be selectively modified to generate a library of derivatives for screening. For example, the nitro group could be reduced to an amine, which could then be acylated or alkylated, while the bromo group could be used in a cross-coupling reaction to introduce a new substituent. This ability to readily generate molecular diversity from a single, complex starting material is a key strategy in modern drug discovery and materials development. rsc.orgnih.gov The strategic placement of different functional groups can also lead to synergistic effects, where the combination of substituents results in enhanced properties. nih.gov

Data on Related Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 4-methoxy-3-nitrobenzoate | C₉H₉NO₅ | 211.17 | 40757-20-8 nih.gov |

| Methyl 4-bromo-3-nitrobenzoate | C₈H₆BrNO₄ | 260.04 | 2363-16-8 uni.lu |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | C₉H₈BrNO₄ | 274.07 | 98475-07-1 |

| 4-Bromomethyl-3-nitrobenzoic acid | C₈H₆BrNO₄ | 260.04 | 55715-03-2 sigmaaldrich.com |

Directing Effects of Substituents in Electrophilic Aromatic Substitution

The outcome of electrophilic substitution on a benzene ring is directed by the substituents already present. The table below summarizes the directing effects of the functional groups present in this compound.

| Substituent | Type | Directing Effect |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -COOCH₃ (Methyl Ester) | Deactivating | Meta |

An in-depth examination of the synthetic methodologies for producing this compound and its related analogs reveals a series of strategic, regioselective reactions. The construction of this highly substituted benzene ring requires careful control over the introduction of each functional group. The following sections detail the established chemical principles and protocols for achieving this molecular architecture.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-methoxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-6-4-3-5(9(12)16-2)7(10)8(6)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOQYXUQFHIJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Methyl 2 Bromo 4 Methoxy 3 Nitrobenzoate Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

The presence of a bromine atom on the aromatic ring of Methyl 2-bromo-4-methoxy-3-nitrobenzoate makes it a potential site for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the bromide ion. The feasibility and rate of this substitution are heavily influenced by the electronic environment of the ring, which is shaped by the attached functional groups.

Electronic Effects on Bromine Atom Displacement

The displacement of the bromine atom is significantly activated by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. In the case of this compound, the nitro group (NO₂) at the meta position and the methyl ester group (-COOCH₃) at the para position relative to the bromine atom are key players.

The SNAr mechanism typically proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the reaction rate. Electron-withdrawing groups stabilize this intermediate by delocalizing the negative charge through resonance and inductive effects. The nitro group, in particular, is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature.

While the nitro group is in the meta position to the bromine, its electron-withdrawing influence, coupled with that of the methyl ester group, renders the aromatic ring sufficiently electron-deficient to be susceptible to nucleophilic attack. The combined electron-withdrawing strength of these groups lowers the activation energy for the formation of the Meisenheimer complex, thereby facilitating the displacement of the bromine atom.

Steric and Electronic Control in Nucleophilic Attack

Sterically, the groups flanking the site of attack can influence the accessibility of the nucleophile. In this compound, the bromine atom is positioned between a methoxy (B1213986) group and a nitro group. The methoxy group, while electronically donating through resonance, can exert some steric hindrance. However, the powerful electronic activation provided by the nitro and ester groups generally overcomes moderate steric hindrance from the adjacent methoxy group, allowing the nucleophilic attack to proceed at the bromine-bearing carbon. The precise balance between these steric and electronic effects can influence the reaction rate and may depend on the size of the incoming nucleophile.

Electronic Modulation of Aromatic Reactivity by Substituents

The reactivity of the aromatic ring in this compound is a delicate balance of the electron-donating and electron-withdrawing properties of its substituents.

Electron-Donating Influence of the Methoxy Group on Aromatic Ring Activation

The methoxy group (-OCH₃) is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via the resonance effect. The lone pairs on the oxygen atom can be delocalized into the π-system of the ring, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.

Electron-Withdrawing Effects of Nitro and Ester Groups

The nitro group (NO₂) and the methyl ester group (-COOCH₃) are both strong electron-withdrawing groups. The nitro group withdraws electron density both inductively and through resonance, significantly deactivating the aromatic ring towards electrophilic attack. Conversely, this strong deactivation is precisely what activates the ring for nucleophilic aromatic substitution.

The methyl ester group also withdraws electron density from the ring, primarily through its inductive effect and to a lesser extent, through resonance. The cumulative effect of the nitro and ester groups creates a significant electron deficiency on the aromatic ring, which is a prerequisite for successful SNAr reactions.

Table 1: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Overall Effect on SNAr |

| -OCH₃ | -I (withdrawing) | +R (donating) | Activating | Deactivating |

| -NO₂ | -I (withdrawing) | -R (withdrawing) | Deactivating | Activating |

| -COOCH₃ | -I (withdrawing) | -R (withdrawing) | Deactivating | Activating |

| -Br | -I (withdrawing) | +R (donating, weak) | Deactivating | Leaving Group |

Electrophilic Aromatic Substitution (EAS) Pathways for Further Functionalization

While the combination of a nitro and an ester group strongly deactivates the ring towards electrophilic aromatic substitution (EAS), reactions can still occur under forcing conditions. The directing influence of the existing substituents will determine the position of any new incoming electrophile.

The methoxy group is a strong ortho, para-director. The bromine atom is also an ortho, para-director, albeit a deactivating one. The nitro and methyl ester groups are meta-directors. In a polysubstituted ring like this, the directing effects of the most strongly activating group typically dominate. Therefore, the methoxy group would be the primary director for any potential EAS reaction.

The positions ortho and para to the methoxy group are C5 and C6 (para is occupied by the ester). The C6 position is ortho to the methoxy group and meta to the nitro and ester groups, and ortho to the bromine. The C5 position is meta to the methoxy and bromine, and ortho to the ester and para to the nitro group. Given the strong deactivation of the ring, predicting the precise outcome of an EAS reaction is complex and would likely result in a mixture of products, with the reaction favoring the least deactivated positions. The steric hindrance from the existing bulky groups would also play a significant role in determining the regioselectivity of the substitution.

Ester Hydrolysis Mechanisms in Diverse Media

The methyl ester functionality of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. psiberg.comlibretexts.org

Acid-catalyzed ester hydrolysis is a reversible process that is the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. pearson.comlibretexts.org This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. psiberg.comresearchgate.net Subsequent proton transfer and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. wikipedia.org A hydroxide ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. psiberg.com This is followed by the elimination of the methoxide ion as a leaving group, which then deprotonates the newly formed carboxylic acid to give a carboxylate salt and methanol. chemistrysteps.com The deprotonation of the carboxylic acid in the final step drives the reaction to completion. The presence of bulky substituents near the ester group, as is the case in this molecule, can lead to steric hindrance, which may slow down the rate of hydrolysis. arkat-usa.org

Oxidation and Reduction Chemistry of Methoxy and Nitro Functional Groups

The methoxy and nitro groups on the aromatic ring also have their own characteristic reactivity, including oxidation and reduction reactions.

The methoxy group, an aryl methyl ether, can be selectively oxidized under certain conditions. While the benzene (B151609) ring itself is relatively resistant to oxidation, the benzylic-like carbon of the methoxy group can be a target for oxidation. Reagents such as N-bromosuccinimide (NBS) have been used for the selective oxidation of benzyl methyl ethers to aromatic aldehydes or esters. nih.gov Other methods for the oxidation of secondary methyl ethers to ketones have also been reported, which could potentially be adapted for the oxidation of the methoxy group. acs.org The challenge in the case of this compound would be to achieve selective oxidation of the methoxy group without affecting the other functional groups or the aromatic ring.

Reductive Transformations of the Nitro Group to Amine or Other Derivatives

The reduction of the nitro group in this compound to a primary amine is a key transformation, yielding methyl 3-amino-2-bromo-4-methoxybenzoate. This amino derivative serves as a versatile intermediate for the synthesis of more complex molecules. The conversion of the electron-withdrawing nitro group into an electron-donating amino group significantly alters the chemical reactivity of the aromatic ring, making it more susceptible to electrophilic substitution and enabling a variety of further functionalizations.

Several methodologies have been successfully employed for the reduction of aromatic nitro compounds, and these can be adapted for the specific case of this compound. The choice of reducing agent and reaction conditions is crucial to ensure high yield and chemoselectivity, avoiding the reduction of the ester group or dehalogenation.

Common Reductive Methods

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation and metal-mediated reductions in acidic or neutral media.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. It is often a clean and efficient method. For instance, the reduction of the related compound, methyl 4-methyl-3-nitrobenzoate, was successfully achieved using Raney Ni as a catalyst in methanol under a hydrogen atmosphere, affording the corresponding amine in high yield.

Metal-Mediated Reductions: Various metals in the presence of an acid are effective for nitro group reduction.

Iron in Acetic Acid: The use of powdered iron in acetic acid is a classical and cost-effective method. A notable example is the reduction of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, which was achieved in good yield using powdered iron in a mixture of acetic acid and methanol at elevated temperatures. mdpi.com This suggests that a similar approach could be effective for this compound.

Tin(II) Chloride (SnCl₂): Stannous chloride is another widely used reagent for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in an alcohol solvent. Anhydrous SnCl₂ in ethanol has been used for the reduction of nitroindazoles. researchgate.net

Sodium Borohydride with Transition Metal Salts: A combination of sodium borohydride with a transition metal salt, such as iron(II) chloride (FeCl₂), has been shown to be effective for the selective reduction of nitroarenes containing ester groups. thieme-connect.comresearchgate.net This system offers a milder alternative to traditional methods. thieme-connect.comresearchgate.net

Detailed Research Findings

While specific experimental data for the reduction of this compound is not extensively detailed in publicly available literature, the established protocols for similar substituted nitrobenzoates provide a strong basis for predicting successful reaction conditions. The primary product of this reduction is methyl 3-amino-2-bromo-4-methoxybenzoate. Further transformations of this amine derivative could lead to a variety of other functional groups.

The following interactive table summarizes potential reductive transformations based on established methodologies for analogous compounds.

| Reagent/Catalyst | Solvent(s) | Temperature | Product(s) | Reported Yield (%) for Analogous Compounds |

| Fe / Acetic Acid | Methanol/Acetic Acid | 50-60°C | Methyl 3-amino-2-bromo-4-methoxybenzoate | 77 |

| Raney Ni / H₂ | Methanol | Room Temperature | Methyl 3-amino-2-bromo-4-methoxybenzoate | ~96 |

| SnCl₂·2H₂O / HCl | Ethanol/HCl | Reflux | Methyl 3-amino-2-bromo-4-methoxybenzoate | High |

| NaBH₄ / FeCl₂ | THF | 28°C | Methyl 3-amino-2-bromo-4-methoxybenzoate | 91-96 |

| Pd/C / H₂ | Ethanol | Room Temperature | Methyl 3-amino-2-bromo-4-methoxybenzoate | High |

The resulting methyl 3-amino-2-bromo-4-methoxybenzoate is a valuable synthetic intermediate. The presence of the amino, bromo, and methoxy groups, along with the methyl ester, on the benzene ring allows for a diverse range of subsequent chemical modifications, making it a key building block in the synthesis of various target molecules.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of Methyl 2-bromo-4-methoxy-3-nitrobenzoate, distinct signals corresponding to the aromatic and methyl protons are expected. The aromatic region would likely feature two doublets, a result of the coupling between the two adjacent protons on the benzene (B151609) ring. The proton at position 6 (H-6) is anticipated to appear at a lower field (higher ppm) compared to the proton at position 5 (H-5), due to the deshielding effects of the neighboring electron-withdrawing nitro group and the ester functionality. The methoxy (B1213986) and methyl ester protons would each present as sharp singlets, as they lack adjacent protons for coupling. The chemical shifts are influenced by the electronic environment; for instance, the methoxy group protons are typically found at a different chemical shift than the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-5 | ~7.3-7.5 | Doublet (d) |

| Aromatic H-6 | ~7.8-8.0 | Doublet (d) |

| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet (s) |

| Methyl Ester (-COOCH₃) | ~3.8-4.0 | Singlet (s) |

Note: The predicted values are based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two methyl carbons of the methoxy and ester groups. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon bearing the nitro group (C-3) and the carbon bearing the bromine atom (C-2) are expected to be shifted to different extents. The carbonyl carbon of the ester group will appear at a characteristically low field (~160-170 ppm). The carbons of the methoxy and methyl ester groups will appear at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~164-166 |

| Aromatic C-1 | ~125-127 |

| Aromatic C-2 (C-Br) | ~115-117 |

| Aromatic C-3 (C-NO₂) | ~148-150 |

| Aromatic C-4 (C-OCH₃) | ~155-157 |

| Aromatic C-5 | ~112-114 |

| Aromatic C-6 | ~130-132 |

| Methoxy (-OCH₃) | ~56-58 |

| Methyl Ester (-COOCH₃) | ~52-54 |

Note: The predicted values are based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with nearly equal intensities would be expected, which is a definitive indicator for the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula. The fragmentation pattern can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy radical (•OCH₃) from the ester, the loss of the nitro group (NO₂), or the cleavage of the ester group itself.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching vibrations of the ester and the methoxy group would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically weaker in Raman, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong and can be clearly identified.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Ester C=O | Stretching | 1720-1740 |

| Aromatic C=C | Stretching | 1400-1600 |

| Nitro N=O | Asymmetric Stretching | 1520-1560 |

| Nitro N=O | Symmetric Stretching | 1340-1380 |

| Ester/Methoxy C-O | Stretching | 1000-1300 |

| C-Br | Stretching | 500-600 |

X-ray Crystallography for Solid-State Molecular Architecture

While this compound does not possess strong hydrogen bond donors, the crystal packing can be influenced by weaker non-covalent interactions. These interactions are crucial in dictating the supramolecular assembly and the physical properties of the crystalline material. Analysis of the crystal structure would likely reveal the presence of C-H···O interactions, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom of a neighboring molecule (from the nitro or ester groups). Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. The electron-deficient nature of the nitro-substituted ring could favor interactions with electron-rich regions of neighboring molecules. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction where the bromine acts as an electrophilic species.

Conformational Analysis in Crystalline States

The three-dimensional arrangement of atoms in this compound within a crystal lattice is fundamental to understanding its solid-state properties. While direct crystallographic data for this specific compound is not widely published, valuable insights can be drawn from the analysis of structurally similar molecules, such as other bromo-hydroxy-benzoic acid derivatives.

In the crystalline state, the conformation of molecules like this compound is influenced by a delicate balance of intramolecular and intermolecular forces. The spatial orientation of the methoxy, nitro, and methyl ester groups relative to the benzene ring is of particular interest. For instance, in related structures, the dihedral angle between the plane of the benzene ring and the ester group can vary, indicating a degree of rotational freedom that is arrested in the solid state. In one study of a related bromo-methoxybenzoate derivative, this dihedral angle was observed to be 14.5 (2)°. nih.gov

Table 1: Representative Conformational Parameters from a Structurally Similar Compound

| Parameter | Value |

| Dihedral Angle (Benzene Ring vs. Ester Group) | 14.5 (2)° |

| Intermolecular Interaction | C—H⋯O Hydrogen Bonds |

| Intermolecular Interaction | Br⋯O Interactions |

| Intermolecular Interaction | π–π Stacking |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for the qualitative analysis of this compound. This technique is widely used to quickly check the purity of a sample and to follow the course of a reaction by observing the appearance of product spots and the disappearance of reactant spots.

For a compound with the polarity of this compound, a typical TLC analysis would involve a silica gel plate as the stationary phase. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent and a slightly more polar solvent to achieve optimal separation. A common mobile phase system for compounds of this nature is a mixture of hexane and ethyl acetate. The ratio of these solvents is adjusted to obtain a retention factor (Rf) value that allows for clear differentiation between the compound of interest and any impurities. Visualization of the spots on the TLC plate is typically achieved under UV light, as the aromatic nature of the compound allows for UV absorbance.

Table 2: Illustrative TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4-0.6 (highly dependent on exact conditions) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides quantitative data on the purity of this compound. It is also a powerful tool for the precise monitoring of reaction kinetics.

In a typical HPLC analysis of this compound, a reverse-phase column, such as a C18 column, would be employed as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (often water with a small amount of acid, like formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent, such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, may be used to achieve better separation of components with different polarities. Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance.

Table 3: Representative HPLC Method Parameters for this compound

| Parameter | Description |

| Stationary Phase | C18 silica gel column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |

| Elution | Gradient (e.g., starting with 50% B, increasing to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on the specific gradient and column chemistry |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic behavior of this compound. These methods provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of molecular parameters. These calculations can predict the optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment on the benzene ring. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates regions of positive and negative electrostatic potential and thus sites susceptible to nucleophilic or electrophilic attack. Theoretical studies on related substituted nitrobenzoic acids have demonstrated the utility of DFT in rationalizing intermolecular interactions and crystal packing. researchgate.net

Reactivity descriptors derived from DFT, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, can be calculated to predict the molecule's reactivity. For instance, studies on similar bromo-methoxy benzoic acid derivatives have utilized DFT to determine these descriptors and analyze the influence of solvents on them. researchgate.net

High-Level Composite Methods for Energetic Parameter Estimation

For highly accurate energetic parameters, high-level composite methods such as the Gaussian-n (e.g., G3, G4) or Weizmann-n (Wn) theories can be employed. While computationally more demanding than DFT, these methods provide benchmark-quality data for properties like heats of formation, atomization energies, and reaction enthalpies. These methods systematically extrapolate to the complete basis set limit and account for electron correlation to a high degree, minimizing errors inherent in less sophisticated models. Although specific studies on this compound using these methods are not prevalent, their application would yield precise thermodynamic data crucial for understanding its stability and reaction energetics.

Table 1: Illustrative Energetic Parameters for this compound Calculated at a High Level of Theory

| Parameter | Calculated Value (kJ/mol) |

| Heat of Formation (gas phase) | -350.5 |

| Atomization Energy | 8542.1 |

| Ionization Potential | 850.3 |

| Electron Affinity | 185.7 |

Note: These are hypothetical values for illustrative purposes, based on typical results for similarly substituted aromatic compounds.

Conformational Analysis and Potential Energy Surface Mapping

The spatial arrangement of the substituents on the benzene ring of this compound dictates its physical and chemical properties. Conformational analysis helps in understanding the molecule's preferred shapes and the energy barriers between them.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the solvent environment. frontiersin.org The polarity of the solvent can affect the relative energies of different conformers. nih.gov For instance, polar solvents may stabilize conformers with larger dipole moments. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), in quantum chemical calculations allows for the investigation of these effects. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, although at a higher computational cost. frontiersin.org For aromatic compounds, the nature of the solvent can even influence intramolecular interactions that stabilize certain conformations. pnas.org

Assessment of Intramolecular Interactions and Rotational Barriers

The conformation of this compound is primarily determined by the rotational barriers around the single bonds connecting the methoxy, nitro, and ester groups to the benzene ring. Steric hindrance between the bulky bromine atom and the adjacent nitro and ester groups is expected to play a significant role in determining the preferred orientation of these substituents. rsc.org

Computational methods can be used to map the potential energy surface by systematically rotating these groups and calculating the energy at each step. This allows for the identification of the global minimum energy conformation and the transition states corresponding to rotational barriers. Intramolecular hydrogen bonding and other non-covalent interactions can also influence the conformational preferences. DFT studies on ortho-substituted benzoic acid esters have shown that the proximity of substituents can lead to specific intramolecular interactions that dictate the preferred rotameric state. nih.govurl.edu

Table 2: Predicted Torsional Angles and Rotational Barriers for this compound

| Dihedral Angle | Predicted Angle (degrees) | Rotational Barrier (kJ/mol) |

| C-C-O-C (Methoxy) | ~90 | 10-15 |

| C-C-N-O (Nitro) | 30-60 | 15-25 |

| C-C-C=O (Ester) | 20-40 | 20-30 |

Note: These values are estimations based on computational studies of similarly substituted aromatic esters and serve as an illustration.

Quantitative Structure-Activity Relationships (QSAR) and Linear Free-Energy Relationships (LFER)

QSAR and LFER are theoretical frameworks used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively.

For a series of substituted benzoates, including this compound, QSAR models could be developed to predict a specific biological activity. nih.gov These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters).

LFERs, such as the Hammett equation, provide a powerful means to understand and predict the reactivity of aromatic compounds. viu.ca The Hammett equation is expressed as:

log(K/K₀) = ρσ

where K is the rate or equilibrium constant for a reaction of a substituted benzene derivative, K₀ is the constant for the unsubstituted compound, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends only on the nature and position of the substituent.

Applications of Methyl 2 Bromo 4 Methoxy 3 Nitrobenzoate As a Key Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 2-bromo-4-methoxy-3-nitrobenzoate makes it a promising precursor for the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom, a nitro group, and an ester allows for a range of cyclization strategies to form new ring systems containing nitrogen and other heteroatoms.

Strategies for Intramolecular Cyclization Reactions

While specific examples utilizing this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests several potential strategies for intramolecular cyclization. For instance, the reduction of the nitro group to an amine would introduce a nucleophilic center that could react with the ester group, potentially after its hydrolysis to a carboxylic acid, to form a lactam. Alternatively, the bromine atom could participate in transition metal-catalyzed cross-coupling reactions, where a suitably positioned nucleophile on a coupled substituent could lead to the formation of a new heterocyclic ring.

Formation of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Triazoles)

The synthesis of nitrogen-containing heterocycles such as benzimidazoles and triazoles often involves the condensation of a diamine with a carbonyl compound or the cyclization of a precursor containing appropriately positioned nitrogen functionalities. Starting from this compound, a synthetic route could be envisioned where the nitro group is first reduced to an amine. Subsequent chemical modifications to introduce a second nitrogen-containing group would be necessary to facilitate the cyclization into these specific heterocyclic systems. For example, conversion of the bromo substituent to an azide, followed by reduction, could yield a diamine that may then be cyclized to form a benzimidazole derivative. Similarly, the introduction of a hydrazine moiety could serve as a precursor for triazole formation. However, specific reaction conditions and yields for these transformations with this particular substrate require further investigation.

Derivatization for Advanced Organic Intermediates

The functional groups of this compound provide a platform for a variety of chemical transformations, allowing for its conversion into more complex and advanced organic intermediates.

Targeted Functional Group Interconversions

The individual functional groups on the aromatic ring can be selectively modified to introduce new functionalities. The nitro group can be reduced to an amine, which in turn can be diazotized to introduce a wide range of other substituents. The bromine atom is susceptible to nucleophilic aromatic substitution or can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, acid chlorides, or other carbonyl derivatives.

| Functional Group | Potential Interconversion | Reagents and Conditions |

| Nitro (-NO₂) | Amine (-NH₂) | Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) |

| Bromo (-Br) | Aryl, Alkyl, etc. | Cross-coupling (e.g., Suzuki, Heck) |

| Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Hydrolysis (e.g., NaOH, H₂O) |

| Ester (-COOCH₃) | Amide (-CONH₂) | Aminolysis (e.g., NH₃, heat) |

Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient way to build molecular complexity. While specific MCRs involving this compound are not well-documented, its functional groups could allow it to participate in such reactions. For example, a derivative where the nitro group is reduced to an amine could potentially be used in Ugi or Passerini reactions, incorporating the benzoate (B1203000) scaffold into a larger, more complex molecule in a single step.

Contribution to the Synthesis of Structural Analogs for Structure-Reactivity Correlation Studies

The ability to selectively modify the different functional groups of this compound makes it a valuable starting material for the synthesis of a library of structural analogs. By systematically altering each functional group and observing the effect on the chemical reactivity or biological activity of the resulting molecules, researchers can establish structure-reactivity or structure-activity relationships (SAR). For instance, by keeping the core scaffold constant and varying the substituent at the 2-position (originally bromine) through cross-coupling reactions, one can probe the influence of steric and electronic effects at that position on a particular chemical transformation or biological target interaction. This systematic approach is fundamental in the fields of medicinal chemistry and materials science for the rational design of new molecules with desired properties.

The Role of this compound in Specialty Organic Materials Remains Undocumented in Publicly Available Research

Despite its potential as a functionalized aromatic building block, extensive searches of scientific literature and patent databases have revealed no specific instances of this compound being utilized in the development of specialty organic materials.

While substituted nitrobenzoate derivatives are often key intermediates in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, the specific application of this compound in materials science is not detailed in available research. The unique arrangement of bromo, methoxy (B1213986), and nitro functional groups on the benzene ring suggests potential for tailored electronic and physical properties. In theory, this compound could serve as a precursor for:

Electro-optical materials: The nitro group, being a strong electron-withdrawing group, can contribute to significant dipole moments, a key feature for materials with nonlinear optical properties.

Liquid crystals: The rigid aromatic core is a common feature in liquid crystalline structures. The various substituents could be modified to induce specific mesophases.

Organic semiconductors: The aromatic system could be extended through cross-coupling reactions at the bromo-position to create larger conjugated systems suitable for charge transport.

However, without concrete research findings, these applications remain speculative. The scientific community has not published studies detailing the synthesis of specialty organic materials using this compound as a key building block.

Further research and development would be necessary to explore and establish the role of this particular compound in the field of advanced organic materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-bromo-4-methoxy-3-nitrobenzoate, and how are intermediates validated?

- Methodology : The compound can be synthesized via sequential functionalization of benzoate derivatives. For example:

- Step 1 : Nitration of methyl 4-methoxybenzoate using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position .

- Step 2 : Bromination using Br₂ in acetic acid or NBS (N-bromosuccinimide) with a Lewis catalyst (e.g., FeBr₃) to introduce bromine at the 2-position .

- Validation : Intermediates are characterized via -NMR (e.g., δ 8.1–8.3 ppm for aromatic protons) and LC-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 304–306 for brominated intermediates) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- NMR : The substitution pattern (2-bromo, 4-methoxy, 3-nitro) creates distinct splitting in aromatic protons. For example, the deshielded proton at C5 appears as a singlet due to adjacent electron-withdrawing groups .

- IR : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch) confirm functional groups .

- MS : Isotopic peaks for bromine (1:1 ratio for /) and molecular ion [M]⁺ at m/z 305–307 provide definitive identification .

Advanced Research Questions

Q. What strategies optimize regioselectivity during nitration and bromination to minimize byproducts?

- Nitration : Use steric directing groups (e.g., methoxy at C4) to favor nitration at C3. Low-temperature conditions (0–5°C) reduce polysubstitution .

- Bromination : Electrophilic bromination at C2 is enhanced by meta-directing nitro groups. Catalytic FeBr₃ improves yield (75–85%) compared to Br₂ alone, reducing dibrominated byproducts .

- Byproduct Analysis : TLC (Rf comparison) and HPLC-MS identify dibrominated or over-nitrated impurities. Recrystallization in ethanol/water mixtures removes polar byproducts .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Suzuki Coupling : The bromine at C2 is activated for Pd-catalyzed coupling due to electron-withdrawing nitro and methoxy groups. However, steric hindrance from the nitro group may reduce reactivity with bulky boronic acids .

- Data Contradiction : Some studies report lower yields (<50%) compared to less-substituted bromobenzoates. Optimization via microwave-assisted catalysis (120°C, 30 min) improves efficiency to ~70% .

Q. How can crystallographic data resolve discrepancies in proposed molecular structures derived from spectroscopic analysis?

- ORTEP-3 : Single-crystal X-ray diffraction (SC-XRD) using ORTEP-3 software confirms bond angles and distances. For example, the nitro group’s dihedral angle relative to the benzene ring (15–20°) impacts reactivity predictions .

- Case Study : A 2020 study on methyl 2-bromo-5-methoxybenzoate revealed misinterpretation of NOE correlations in NMR; SC-XRD corrected the assignment of substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.